![molecular formula C18H11N3O2 B097775 (5e)-5-[(8-Hydroxyquinolin-5-yl)imino]quinolin-8(5h)-one CAS No. 17306-34-2](/img/structure/B97775.png)
(5e)-5-[(8-Hydroxyquinolin-5-yl)imino]quinolin-8(5h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5e)-5-[(8-Hydroxyquinolin-5-yl)imino]quinolin-8(5h)-one is a chemical compound that belongs to the class of quinoline derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
Mechanism Of Action
The mechanism of action of (5e)-5-[(8-Hydroxyquinolin-5-yl)imino]quinolin-8(5h)-one is not fully understood. However, studies have suggested that this compound induces apoptosis in cancer cells by activating the caspase cascade and disrupting mitochondrial membrane potential. Additionally, (5e)-5-[(8-Hydroxyquinolin-5-yl)imino]quinolin-8(5h)-one has been shown to inhibit the activity of DNA topoisomerase II, an enzyme involved in DNA replication and transcription.
Biochemical And Physiological Effects
(5e)-5-[(8-Hydroxyquinolin-5-yl)imino]quinolin-8(5h)-one has shown to have various biochemical and physiological effects. Studies have suggested that this compound can induce DNA damage and oxidative stress in cancer cells, leading to cell death. Moreover, (5e)-5-[(8-Hydroxyquinolin-5-yl)imino]quinolin-8(5h)-one has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Advantages And Limitations For Lab Experiments
One of the advantages of (5e)-5-[(8-Hydroxyquinolin-5-yl)imino]quinolin-8(5h)-one is its potential as a fluorescent probe for the detection of metal ions, including copper and zinc. Additionally, this compound has shown to have potent anticancer and antibacterial properties. However, one of the limitations of (5e)-5-[(8-Hydroxyquinolin-5-yl)imino]quinolin-8(5h)-one is its complex synthesis process, which requires careful optimization of reaction conditions for high yield and purity.
Future Directions
There are several future directions for the research on (5e)-5-[(8-Hydroxyquinolin-5-yl)imino]quinolin-8(5h)-one. One of the potential directions is the development of new anticancer agents based on this compound. Additionally, (5e)-5-[(8-Hydroxyquinolin-5-yl)imino]quinolin-8(5h)-one can be further investigated for its antibacterial and antifungal properties, with the aim of developing new antibiotics. Moreover, the potential of this compound as a fluorescent probe for the detection of metal ions can be explored further for its applications in material science and environmental monitoring.
Synthesis Methods
(5e)-5-[(8-Hydroxyquinolin-5-yl)imino]quinolin-8(5h)-one can be synthesized using various methods, including the condensation reaction between 8-hydroxyquinoline and 5-amino-2-methylquinoline in the presence of acetic acid and acetic anhydride. Another method involves the reaction between 8-hydroxyquinoline and 5-chloro-2-methylquinoline in the presence of a base, followed by the addition of an amine. The synthesis of (5e)-5-[(8-Hydroxyquinolin-5-yl)imino]quinolin-8(5h)-one is a complex process that requires careful optimization of reaction conditions for high yield and purity.
Scientific Research Applications
(5e)-5-[(8-Hydroxyquinolin-5-yl)imino]quinolin-8(5h)-one has shown promising results in various scientific research applications. It has been extensively studied for its potential as an anticancer agent due to its ability to induce apoptosis and inhibit cell proliferation. Additionally, (5e)-5-[(8-Hydroxyquinolin-5-yl)imino]quinolin-8(5h)-one has been investigated for its antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. Moreover, this compound has shown potential as a fluorescent probe for the detection of metal ions, including copper and zinc.
properties
CAS RN |
17306-34-2 |
|---|---|
Product Name |
(5e)-5-[(8-Hydroxyquinolin-5-yl)imino]quinolin-8(5h)-one |
Molecular Formula |
C18H11N3O2 |
Molecular Weight |
301.3 g/mol |
IUPAC Name |
5-(8-hydroxyquinolin-5-yl)iminoquinolin-8-one |
InChI |
InChI=1S/C18H11N3O2/c22-15-7-5-13(11-3-1-9-19-17(11)15)21-14-6-8-16(23)18-12(14)4-2-10-20-18/h1-10,22H |
InChI Key |
BKMFKTWEULWQIS-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC(=C2N=C1)O)N=C3C=CC(=O)C4=C3C=CC=N4 |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)O)N=C3C=CC(=O)C4=C3C=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



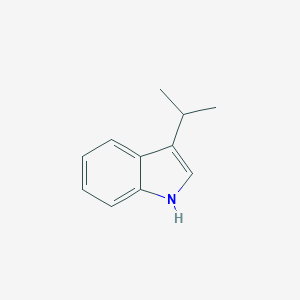
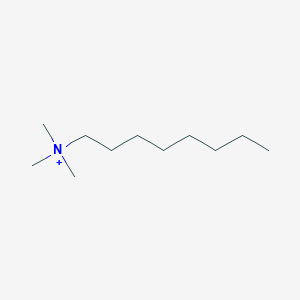
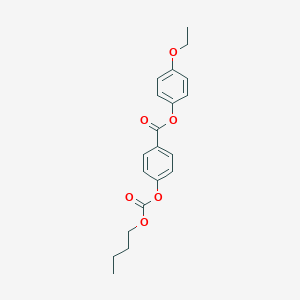
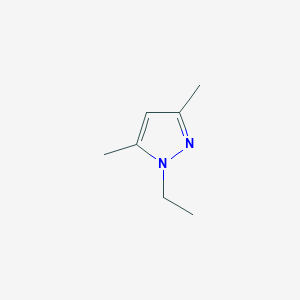
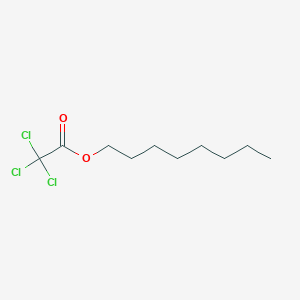
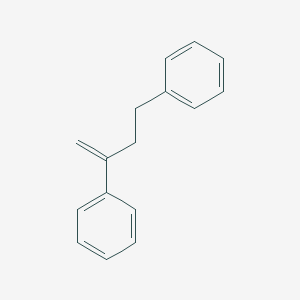
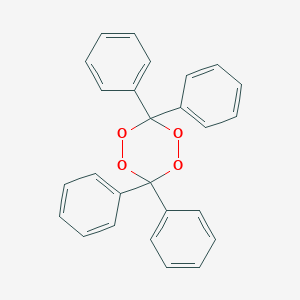
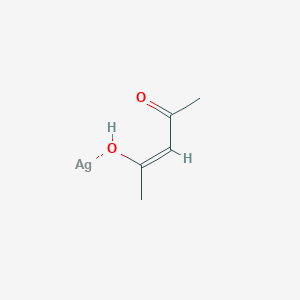
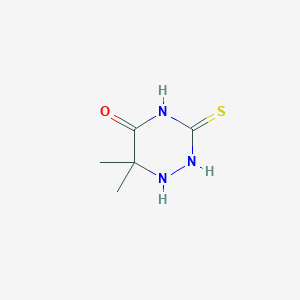
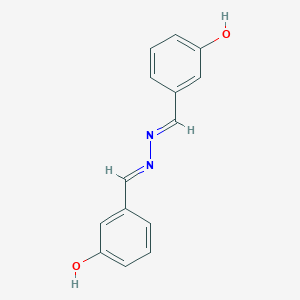
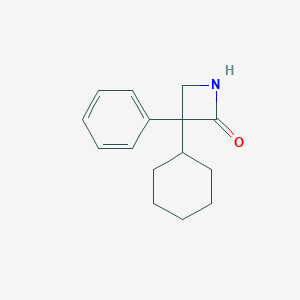
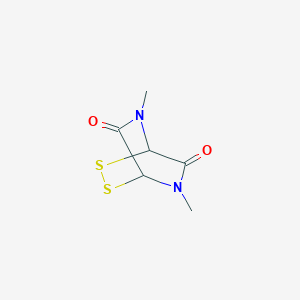
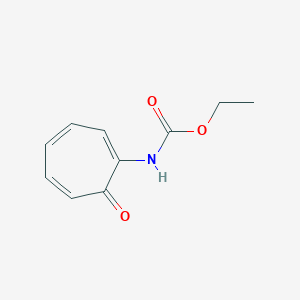
![3-[(2-Methyl-1-oxopropyl)amino]-2-butenamide](/img/structure/B97718.png)